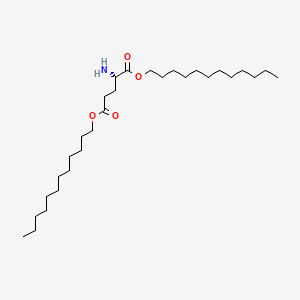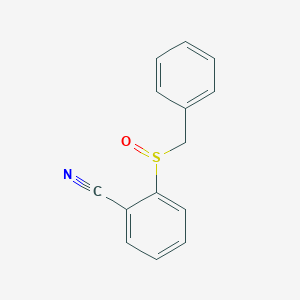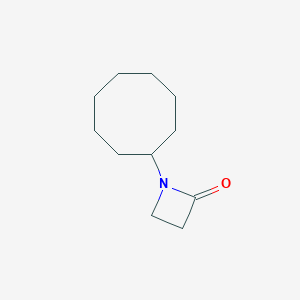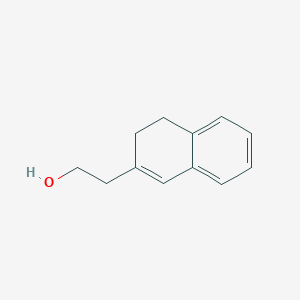
3,3'-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) is a complex organic compound that features a unique structure with two 5-bromo-2-phenyl-1H-inden-1-one units connected by a sulfanediyl (sulfur) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) typically involves the following steps:
Formation of 5-bromo-2-phenyl-1H-inden-1-one: This can be achieved through the bromination of 2-phenyl-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling Reaction: The two 5-bromo-2-phenyl-1H-inden-1-one units are then coupled using a sulfur source such as thiourea or elemental sulfur under appropriate conditions to form the sulfanediyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding the individual 5-bromo-2-phenyl-1H-inden-1-one units.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-bromo-2-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Sulfanediylbis(2-phenyl-1H-inden-1-one): Lacks the bromine atoms, which may affect its reactivity and applications.
5-Bromo-2-phenyl-1H-inden-1-one: The monomeric unit, which does not have the sulfanediyl bridge.
Propiedades
Número CAS |
62497-49-8 |
|---|---|
Fórmula molecular |
C30H16Br2O2S |
Peso molecular |
600.3 g/mol |
Nombre IUPAC |
5-bromo-3-(6-bromo-3-oxo-2-phenylinden-1-yl)sulfanyl-2-phenylinden-1-one |
InChI |
InChI=1S/C30H16Br2O2S/c31-19-11-13-21-23(15-19)29(25(27(21)33)17-7-3-1-4-8-17)35-30-24-16-20(32)12-14-22(24)28(34)26(30)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
YHNXVCKTKDYLAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)Br)SC4=C(C(=O)C5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

